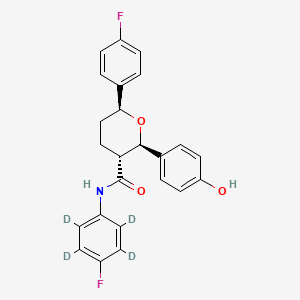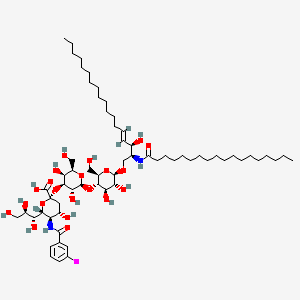
Antitumor agent-41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-41 is a compound known for its potent antitumor properties. It has demonstrated significant antimigration and anti-invasion activities, making it a promising candidate in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-41 involves multiple steps, including the introduction of specific functional groups that enhance its antitumor activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques and reagents to achieve the desired molecular structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can yield a variety of products depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Antitumor agent-41 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways involved in cancer progression.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including solid tumors and hematologic malignancies.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboplatin: Another platinum-based compound with a similar mechanism of action but with a different toxicity profile.
Oxaliplatin: A third-generation platinum compound used in the treatment of colorectal cancer.
Uniqueness of Antitumor agent-41
This compound is unique due to its specific molecular structure, which allows it to target cancer cells more selectively and with potentially fewer side effects compared to traditional platinum-based compounds. Its ability to inhibit cell migration and invasion further distinguishes it from other antitumor agents .
Eigenschaften
Molekularformel |
C64H109IN2O21 |
|---|---|
Molekulargewicht |
1369.5 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(3-iodobenzoyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1 |
InChI-Schlüssel |
MLFNBLSECJMXNL-WWOWBQOCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


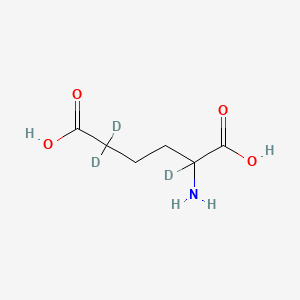
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
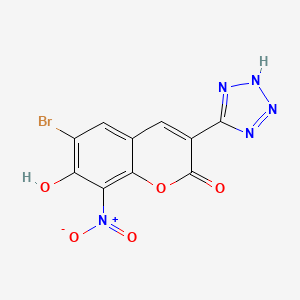
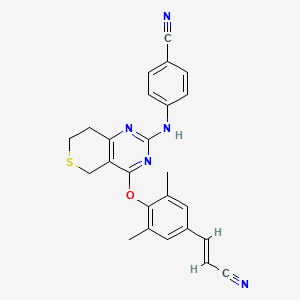
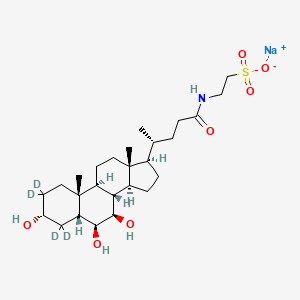
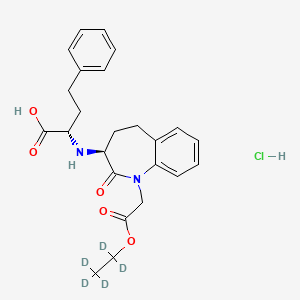
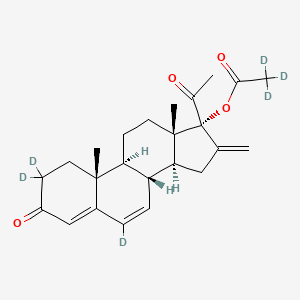

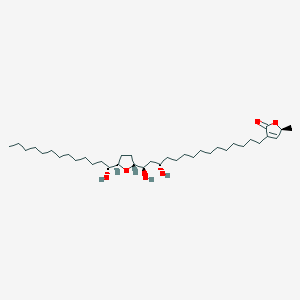
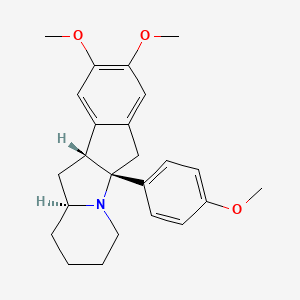

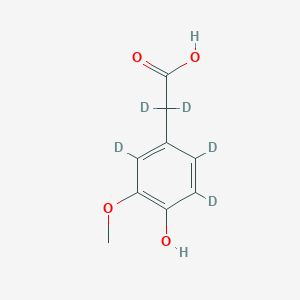
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
